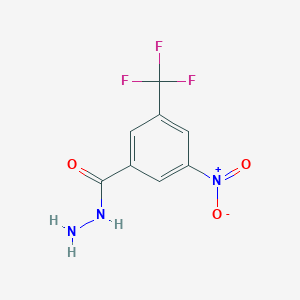
3-nitro-5-(trifluoromethyl)benzohydrazide
概要
説明
3-nitro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6F3N3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hydrazide group, and the benzene ring is substituted with nitro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration and Trifluoromethylation: : The synthesis of 3-nitro-5-(trifluoromethyl)benzohydrazide typically begins with the nitration of benzoic acid to introduce the nitro group. This is followed by trifluoromethylation to add the trifluoromethyl group. The reaction conditions often involve the use of strong acids and fluorinating agents .
-
Hydrazide Formation: : The final step involves converting the carboxylic acid group to a hydrazide. This can be achieved by reacting the trifluoromethylated nitrobenzoic acid with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the handling of strong acids and reactive fluorinating agents .
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions .
-
Substitution: : The trifluoromethyl and nitro groups can be involved in electrophilic and nucleophilic substitution reactions, respectively .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Amino derivatives and further substituted products.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
科学的研究の応用
3-nitro-5-(trifluoromethyl)benzohydrazide has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors .
-
Industry: : It finds applications in the production of agrochemicals, dyes, and specialty chemicals .
作用機序
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
-
3-Nitrobenzoic acid: : Lacks the trifluoromethyl group, resulting in different reactivity and applications .
-
5-Trifluoromethyl-benzoic acid:
-
3,5-Bis(trifluoromethyl)benzoic acid: : Contains two trifluoromethyl groups, leading to distinct properties and applications .
Uniqueness
3-nitro-5-(trifluoromethyl)benzohydrazide is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMHWFQNXKKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
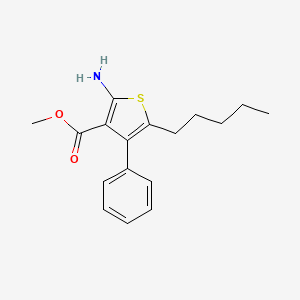
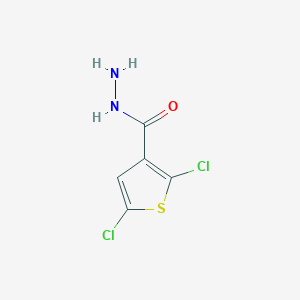
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
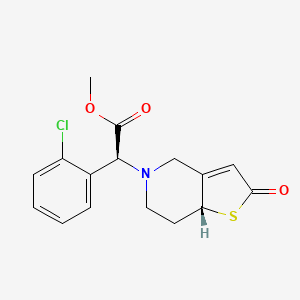
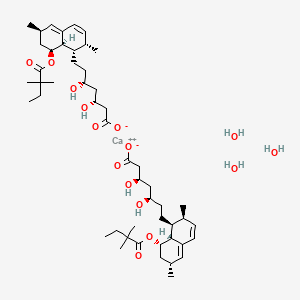
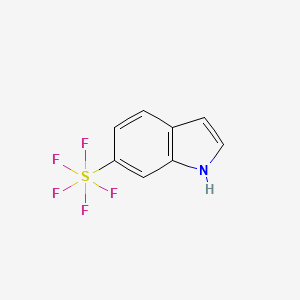
![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

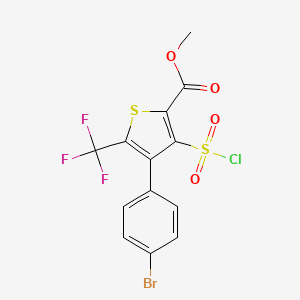
![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
